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Anisyl propionate

Cat. No.: B1198740
CAS No.: 7549-33-9
M. Wt: 194.23 g/mol
InChI Key: YWIJRJQYADFRTL-UHFFFAOYSA-N
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Description

Historical Context of Research on Aromatic Esters

The study of esters, the class of organic compounds to which anisyl propionate (B1217596) belongs, has a rich history dating back to the foundational period of organic chemistry. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin. acs.orgbritannica.com Early research focused on understanding the fundamental reaction between a carboxylic acid and an alcohol, a process now widely known as Fischer esterification, which remains a classic method for ester synthesis. wikipedia.org

Throughout the 20th century, research into aromatic esters expanded significantly. Scientists developed various synthetic routes beyond simple esterification, including reactions involving acid halides and acid anhydrides with alcohols. britannica.comresearchgate.net A notable publication in 1957 in The Journal of Organic Chemistry discussed new methods for synthesizing aryl esters of aromatic acids, highlighting the ongoing effort to refine and diversify ester production techniques. acs.org The latter half of the 20th century saw the rise of biocatalysis, with some of the first studies on ester synthesis using immobilized lipases emerging during this period. nih.gov This shift marked the beginning of a move towards more sustainable and "green" chemical processes, a trend that continues to influence contemporary research on aromatic esters like anisyl propionate. ubbcluj.ro

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound is primarily centered on its synthesis, particularly through innovative and sustainable methods. In recent years, a growing demand for natural products has spurred research into biotechnological processes for producing flavor and aroma compounds. ubbcluj.ro Consequently, this compound has become a model substrate for studies in biocatalysis. Research has focused on optimizing its synthesis via enzymatic esterification, exploring variables like green solvents, temperature, and catalyst loads to achieve high yields and environmentally friendly outcomes. ubbcluj.ro Beyond its role in fragrance and flavor research, this compound is valued in academia for its potential as a building block in organic synthesis, providing a foundation for the creation of more complex chemical structures. aocs.orgthegoodscentscompany.com

Despite the focus on its synthesis, specific research gaps remain. While its utility as a synthetic building block is acknowledged, the full scope of its application in areas like medicinal chemistry or materials science is largely unexplored. aocs.orgthegoodscentscompany.com Most academic literature concentrates on the efficiency and sustainability of its production rather than its application in creating novel compounds with distinct functionalities. mdpi.comnih.govsciencedaily.comunimelb.edu.au Furthermore, in the context of its well-studied biocatalytic synthesis, there is a noted lack of research into the development of mathematical models for the reaction kinetics, which would be crucial for industrial scale-up and process optimization. nih.gov

Methodological Approaches in this compound Investigations: An Overview

The investigation of this compound employs a range of established and modern analytical and synthetic methodologies. The synthesis of this ester is a primary focus of research, with various approaches being optimized for efficiency and sustainability.

Synthetic Methodologies:

Direct Esterification: This is the most common method, involving the reaction of anisyl alcohol with propionic acid. Research has heavily focused on biocatalytic approaches using enzymes like lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) to catalyze the reaction under mild conditions. ubbcluj.ro Chemical synthesis, while also possible, often requires more toxic reagents and demanding purification steps. ubbcluj.ro

Transesterification: This process involves converting one ester into another. While a general method for ester synthesis, specific research applying it to this compound is less common than direct esterification. aocs.orgbritannica.com

Analytical and Characterization Techniques: Once synthesized, the product must be purified and its structure confirmed. Methodologies for this include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is frequently used to monitor the progress of enzymatic reactions and determine the conversion rate to this compound. ubbcluj.ro Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a standard technique for analyzing volatile compounds like esters, allowing for both separation and identification. researchgate.netnih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method used to confirm the chemical structure of the purified this compound. ubbcluj.ro Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups of the ester. nist.gov Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov

The table below summarizes key physical and chemical properties of this compound, which are determined through these analytical methods.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Boiling Point 277 °C (at 760 mm Hg)
Density 1.07 g/mL (at 25 °C)
Refractive Index n20/D 1.508
IUPAC Name (4-methoxyphenyl)methyl propanoate
CAS Number 7549-33-9

Data sourced from Sigma-Aldrich and PubChem. nih.govsigmaaldrich.com

A 2021 study on the enzymatic synthesis of this compound optimized several reaction parameters to maximize yield, as detailed in the table below.

ParameterOptimal Condition
Enzyme Novozym 435 (immobilized lipase B)
Solvent 2-Methyltetrahydrofuran (B130290) (2-MeTHF)
Temperature 60 °C
Water Removal Molecular Sieves (100 mg/mL)
Substrate Ratio 2 equivalents of propionic acid
Resulting Conversion >95% after 6 hours

Data from UBB. ubbcluj.ro

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B1198740 Anisyl propionate CAS No. 7549-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)methyl propanoate
Source PubChem
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InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-4-6-10(13-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIJRJQYADFRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047713
Record name Anisyl propionate
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Molecular Weight

194.23 g/mol
Source PubChem
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Physical Description

colourless to slightly yellow liquid with a sweet, fruity, floral, vanilla-like odour
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

277.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl propanoate
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Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.070-1.086
Record name Anisyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/739/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

7549-33-9
Record name Anisyl propionate
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Record name Anisyl propionate
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Record name ANISYL PROPIONATE
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Record name Benzenemethanol, 4-methoxy-, 1-propanoate
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Record name Anisyl propionate
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Record name p-methoxybenzyl propionate
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Record name ANISYL PROPIONATE
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Record name 4-Methoxybenzyl propanoate
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URL http://www.hmdb.ca/metabolites/HMDB0034990
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for Anisyl Propionate and Its Analogs

Established Chemical Synthesis Routes and Innovations

Traditional chemical synthesis methods for anisyl propionate (B1217596) often rely on direct esterification, sometimes incorporating catalytic techniques, protecting group strategies, or multi-step sequences to optimize yield and purity.

Direct esterification of anisyl alcohol with propionic acid is a common method for synthesizing anisyl propionate. This reaction typically requires the presence of an acid catalyst. smolecule.com Strong mineral acids, such as hydrochloric acid or sulfuric acid, or aryl sulfonic acids, have historically been employed as catalysts for liquid-phase esterification reactions. google.com Metal salts of strong mineral acids, like zinc and tin chlorides, which readily hydrolyze in the presence of water, have also been used. google.com

Sulfuric acid has been widely accepted commercially due to its ability to effect faster ester formation rates and higher conversion percentages of organic acid to ester. google.com However, such strong acid catalysis can lead to disadvantages, including appreciable dehydration of the alcohol ingredient, which increases operating costs and lowers ester yield. google.com Furthermore, the resulting esters can be strongly acidic due to entrained acid, necessitating neutralization steps. google.com

Innovations in catalytic esterification include the use of titanium-containing catalysts, such as titanium halides and hydrated titanium oxides, which offer an alternative to strong mineral acids. google.com Perfluorinated resinsulfonic acids, like Nafion-H, have also been reported as efficient heterogeneous catalysts for esterification reactions, including those involving p-methoxybenzyl alcohol (anisyl alcohol) with carboxylic acids. koreascience.kr These solid acid catalysts can provide clean reactions and high yields, simplifying work-up procedures by allowing for easy filtration of the catalyst. koreascience.kr

While direct esterification of anisyl alcohol and propionic acid to form this compound typically does not necessitate protecting groups for the alcohol or acid functionalities themselves, the 4-methoxybenzyl (PMB) group, derived from 4-methoxybenzyl alcohol, is a widely utilized protecting group for carboxylic acids and hydroxyl groups in more complex organic syntheses. nih.govutsouthwestern.edupsu.edu This highlights the versatility of the anisyl alcohol moiety in broader synthetic contexts.

PMB esters can be introduced in high yields under mild conditions and exhibit excellent stability across various reaction environments. nih.gov Methods for their formation include the reaction of carboxylic acids with N,N-diisopropyl-O-(4-methoxybenzyl)isourea, or the addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base. nih.gov Transesterification reactions, where another ester reacts with 4-methoxybenzyl alcohol in the presence of an acid catalyst, are also viable, especially when the byproduct alcohol (e.g., methanol (B129727) or ethanol) can be easily removed to drive the equilibrium. nih.gov

For example, the lithium salt of 4-methoxybenzyl alcohol can be used to convert methyl esters or lactones into their corresponding PMB esters. nih.gov The use of PMB as a protecting group is particularly attractive in complex syntheses due to the inexpensive nature of the starting 4-methoxybenzyl alcohol and the mild conditions for both its introduction and removal. nih.gov

While this compound can be synthesized via direct esterification, more complex multi-step sequences might be employed, especially for the synthesis of analogs or if specific precursors are required. For instance, the synthesis of anisyl propionaldehyde (B47417) (a related compound, not this compound) has been described through multi-step processes. One such method involves the halogenation of anisyl alcohol to yield p-methoxybenzyl halide, followed by an alkylation reaction with propionaldehyde using a solid weak base and a phase transfer catalyst. google.comgoogle.com This particular sequence aims to be economical and environmentally friendly, avoiding high-pressure equipment and noble metal catalysts. google.com

Another multi-step approach for anisyl propionaldehyde involves condensing anisaldehyde with n-propionaldehyde under alkaline conditions to obtain an unsaturated aldehyde, followed by selective hydrogenation. google.com Such multi-step syntheses, while not directly for this compound, illustrate the complex pathways that can be designed for related anisyl compounds to achieve specific structural outcomes or improve efficiency.

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer eco-friendly alternatives to chemical synthesis, often promoting higher yields, reducing by-products, and operating under milder conditions. smolecule.comubbcluj.romedcraveonline.com

Lipases (EC 3.1.1.3) are widely recognized biocatalysts for ester synthesis due to their ability to catalyze esterification, hydrolysis, and transesterification reactions. medcraveonline.com The synthesis of this compound via lipase-catalyzed direct esterification of anisyl alcohol with propionic acid has been successfully demonstrated. ubbcluj.rosschi.sk

A notable example involves the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435). ubbcluj.rosschi.skgoogle.ro This biocatalyst has been employed in solvent-free systems or in green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), often in the presence of molecular sieves to efficiently remove water formed during the reaction, thereby shifting the equilibrium towards ester formation. ubbcluj.rosschi.sk

Research findings indicate high yields and conversions for lipase-catalyzed this compound synthesis. For instance, a biocatalytic approach using Novozym 435 in 2-MeTHF with molecular sieves achieved this compound with a 92% yield starting from 1000 mM anisyl alcohol concentration. ubbcluj.ro Process optimization studies have evaluated factors such as solvent type, temperature, and molecular sieve load. ubbcluj.ro For instance, a temperature of 60 °C was found to be optimal in one study. ubbcluj.ro

The use of vacuum to remove water in a solvent-free system with Candida antarctica lipase B encapsulated in a sol-gel matrix has also been optimized for the synthesis of various aroma esters, including this compound. sschi.skresearchgate.net While initial conversions for this compound were moderate (<50%) under certain conditions, optimization of reaction parameters (e.g., acid excess, temperature, applied vacuum, reaction time) significantly increased conversions for other aroma esters, suggesting similar potential for this compound. sschi.skresearchgate.netrsc.org

Lipase-catalyzed reactions are often conducted in organic solvents to favor ester bond formation over hydrolysis. researchgate.net The efficiency and green chemistry principles associated with these enzymatic processes make them suitable for potential industrial scale-up. ubbcluj.rosschi.sk

BiocatalystSubstratesSolvent/SystemTemperature (°C)Key Conditions/NotesYield/Conversion (%)Citation
Novozym 435 (Lipase B from Candida antarctica)Anisyl alcohol, Propionic acid2-Methyltetrahydrofuran (2-MeTHF)60Molecular sieves for water removal; Substrate concentration up to 1000 mM92% yield, >95% conversion (6h) ubbcluj.ro
Lipase B from Candida antarctica (encapsulated in sol-gel matrix)Anisyl alcohol, Propionic acidSolvent-free system30Vacuum (20 mbar) for water removal; Optimized parametersModerate conversion (<50%) initially, potential for increase with optimization sschi.skresearchgate.netrsc.org

Beyond traditional lipases, research continues to explore novel biocatalysts and optimized conditions for esterification. While specific novel biocatalysts for this compound synthesis beyond Candida antarctica lipase B are not extensively detailed in the provided search results, the broader field of biocatalysis for esterification is active.

For instance, studies on the kinetic resolution of other racemic esters, such as (E)-4-phenylbut-3-en-2-yl esters, have investigated enzymes like Lecitase® Ultra as a novel alternative biocatalyst for enantioselective hydrolysis. mdpi.com This suggests a continuous search for enzymes with improved selectivity or activity for various esterification and transesterification reactions.

The use of biological catalysts generally offers advantages such as superior selectivity, lower environmental impact, and reduced toxicity compared to conventional synthetic methods. chemrxiv.org Lipases, as a class, are capable of performing acylation reactions (esterification, transesterification) on alcohol functions, making them a primary focus in biocatalytic ester synthesis. chemrxiv.org The ongoing development in enzyme engineering and immobilization techniques also contributes to the discovery and application of novel or enhanced biocatalysts for a wide range of esterification processes.

Biosynthesis and Natural Occurrence in Biological Systems Non Human

Identification of Anisyl Propionate (B1217596) in Natural Matrices

The detection of anisyl propionate in natural environments is limited. One source notes its presence in the essential oil of anise seed from Colombia (Pimpinella anisum) thegoodscentscompany.com. However, comprehensive studies detailing its concentration or prevalence in the plant kingdom are not widely available. Its precursor, anisyl alcohol, is a known natural constituent of anise and vanilla oil scentspiracy.comforeverest.net.

While methodologies specific to the extraction of this compound from plant material are not detailed in the reviewed literature, standard techniques for the extraction of volatile esters from complex plant matrices can be applied. These methods are designed to isolate aroma compounds, which are often present in low concentrations.

Commonly employed extraction techniques include:

Steam Distillation: This method is traditionally used for extracting essential oils. Plant material is exposed to steam, which vaporizes the volatile compounds. The resulting condensate separates into an aqueous layer and the essential oil containing the esters.

Solvent Extraction: This involves macerating the plant material in an organic solvent (e.g., hexane, ethanol). The solvent dissolves the volatile compounds, and after filtration, the solvent is evaporated to yield a concentrate or absolute.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. SFE is advantageous as it is non-toxic and the solvent can be easily removed by depressurization, leaving a pure extract without solvent residue.

Headspace Solid-Phase Microextraction (HS-SPME): This is a modern, solvent-free technique used primarily for analysis rather than bulk extraction. A fused-silica fiber coated with a stationary phase is exposed to the headspace (the air above the sample) of the plant material. Volatile compounds adsorb to the fiber and are then thermally desorbed into a gas chromatograph for identification nih.gov.

Following initial extraction, isolation and purification of a specific compound like this compound would involve chromatographic techniques, such as column chromatography or preparative gas chromatography.

Table 1: General Methodologies for Volatile Ester Extraction

MethodPrincipleAdvantagesCommon Applications
Steam Distillation Volatilization of compounds with steam.Well-established, suitable for large quantities.Extraction of essential oils from herbs and spices.
Solvent Extraction Dissolving compounds in a liquid solvent.High yield, effective for a wide range of compounds.Production of absolutes and concretes for perfumery.
Supercritical Fluid Extraction (SFE) Using a fluid above its critical temperature and pressure as a solvent.High purity, no solvent residue, tunable selectivity.Extraction of high-value, sensitive compounds like flavors and pharmaceuticals.
Solid-Phase Microextraction (SPME) Adsorption of volatiles onto a coated fiber.Solvent-free, high sensitivity, ideal for analytical screening.Analysis of aroma profiles in fruits, flowers, and fermented foods nih.gov.

This compound is not commonly reported as a significant volatile metabolite in studies analyzing major food fermentation products like soy sauce, fermented soybean pastes, or cheese nih.govacademicjournals.orgresearchgate.netekosfop.or.kr. While these fermentation processes are known to produce a rich and complex array of volatile compounds, including numerous other esters, this compound is not typically among those identified researchgate.netresearchgate.net. The formation of esters during fermentation is generally a result of the esterification of alcohols and organic acids produced by microbial metabolism, a process that contributes significantly to the final aroma profile of the food product ekosfop.or.kr. The absence of detectable this compound suggests that either its precursors (anisyl alcohol and propionic acid/propionyl-CoA) are not simultaneously available in sufficient quantities or the specific microbial enzymes needed for their condensation are not active under typical fermentation conditions.

Elucidation of Biosynthetic Pathways

The complete de novo biosynthetic pathway for this compound has not been fully elucidated in any single organism. However, based on known metabolic pathways for its constituent parts—the anisyl group and the propionyl group—a theoretical pathway can be constructed. The biosynthesis involves two distinct pathways that generate the necessary precursors, followed by a final enzymatic condensation step.

The formation of this compound requires two key precursors: anisyl alcohol and an activated form of propionic acid, propionyl-CoA .

Anisyl Alcohol Biosynthesis: The anisyl moiety is derived from the phenylpropanoid pathway , a major route of secondary metabolism in plants wikipedia.orgnih.govnih.gov. This pathway begins with the amino acid L-phenylalanine wikipedia.org. A series of enzymatic steps, including deamination, hydroxylation, and methylation, converts phenylalanine into various intermediates. The direct precursor to anisyl alcohol, p-coumaric acid, is a central intermediate in this pathway, which is then subject to further modifications leading to the formation of p-methoxybenzyl alcohol (anisyl alcohol) wikipedia.orgresearchgate.net.

Propionyl-CoA Biosynthesis: Propionyl-CoA is a common intermediate in the metabolism of many microorganisms and can be generated through several routes uwaterloo.ca:

Amino Acid Catabolism: The breakdown of amino acids such as isoleucine, valine, and threonine can yield propionyl-CoA.

The Methylmalonyl-CoA Pathway: In some bacteria, such as Propionibacterium, succinyl-CoA (an intermediate of the TCA cycle) is converted to propionyl-CoA. A similar pathway, encoded by the "sleeping beauty mutase" (Sbm) operon, exists in Escherichia coli and can be activated to produce propionyl-CoA from succinate researchgate.netnih.gov.

The Acrylate Pathway: Certain clostridial species can produce propionyl-CoA from lactate via an acrylate intermediate uwaterloo.ca.

While specific metabolic labeling studies to trace the incorporation of isotopes into this compound have not been reported, such experiments would be crucial for confirming these precursor-product relationships. A hypothetical study could involve feeding a plant or microorganism with ¹³C-labeled phenylalanine and observing the incorporation of the label into the anisyl portion of the final ester. Similarly, labeled propionate or related precursors could be used to trace the origin of the propionyl moiety.

The final step in the biosynthesis of this compound is the esterification of anisyl alcohol with propionyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) biorxiv.orgosti.gov.

AATs are responsible for the synthesis of a wide variety of volatile esters in fruits, flowers, and yeast, which contribute to their characteristic aromas biorxiv.orgnih.govfrontiersin.org. These enzymes belong to the BAHD superfamily of acyltransferases and typically catalyze the condensation of an alcohol with an acyl-CoA thioester nih.govfrontiersin.org. Although an AAT specific for this compound has not been isolated and characterized from a natural source, it is highly probable that an enzyme from this family, with specificity for aromatic alcohols like anisyl alcohol and short-chain acyl-CoAs like propionyl-CoA, is responsible for its in vivo formation.

Separately, microbial lipases have been extensively characterized for their ability to synthesize this compound in vitro. Lipase (B570770) B from the yeast Candida antarctica (often immobilized and sold as Novozym 435) is particularly effective at catalyzing the direct esterification of anisyl alcohol and propionic acid with high efficiency ubbcluj.roresearchgate.netresearchgate.net. This biocatalytic approach is used for the "green" synthesis of flavor esters but demonstrates that microbial enzymes with the requisite catalytic activity exist.

Table 2: Enzymes Potentially Involved in this compound Biosynthesis

Enzyme ClassRoleSubstratesBiological Source Example
Phenylalanine Ammonia Lyase (PAL) Phenylpropanoid Pathway (Initial Step)L-PhenylalaninePlants wikipedia.orgresearchgate.net
Methylmalonyl-CoA Mutase (Sbm) Propionyl-CoA BiosynthesisSuccinyl-CoAEscherichia coli nih.gov
Alcohol Acyltransferase (AAT) Final Esterification StepAnisyl alcohol, Propionyl-CoAFruits (e.g., Apricot, Strawberry) nih.govfrontiersin.org
Lipase (e.g., CALB) In vitro / Biocatalytic SynthesisAnisyl alcohol, Propionic acidCandida antarctica ubbcluj.roresearchgate.net

While there are no reports of a complete microbial synthesis of this compound, the required metabolic pathways are well-understood, making its production in an engineered microorganism theoretically feasible. A metabolic engineering strategy in a host like Escherichia coli or Saccharomyces cerevisiae would involve three primary modules mdpi.com:

Engineering Propionyl-CoA Supply: The native, silent Sbm operon in E. coli can be activated and optimized to channel carbon from the central TCA cycle intermediate, succinyl-CoA, towards propionyl-CoA researchgate.netnih.gov. Further genetic modifications, such as deleting competing pathways, can enhance the intracellular pool of this precursor nih.gov.

Engineering Anisyl Alcohol Supply: A heterologous phenylpropanoid pathway would need to be introduced into the microbial host. This would involve expressing a suite of plant enzymes, starting with a phenylalanine ammonia-lyase (PAL), to convert the host's native L-phenylalanine into p-coumaric acid and subsequently into anisyl alcohol. Such multi-gene pathway engineering has been successfully demonstrated for the production of other phenylpropanoid-derived molecules nih.gov.

Expression of a Condensing Enzyme: A suitable alcohol acyltransferase (AAT) with activity towards aromatic alcohols and short-chain acyl-CoAs would be expressed to catalyze the final conversion of anisyl alcohol and propionyl-CoA into this compound biorxiv.orgresearchgate.net. The choice of AAT is critical, as these enzymes exhibit varying substrate specificities, and screening a library of AATs from different plant sources may be necessary to find an efficient candidate biorxiv.orgosti.gov.

By combining these three engineered modules, a microbial chassis could be developed for the sustainable, fermentation-based production of this compound from simple carbon sources like glucose.

Ecological and Biological Roles (Non-Human Specific Interactions)

While direct research on the ecological roles of this compound is limited, the functions of structurally similar aromatic esters in plant-insect and microbial interactions provide a basis for understanding its potential significance.

Role in Plant-Insect Interactions (e.g., semiochemical)

Volatile organic compounds, including aromatic esters, play a critical role in mediating interactions between plants and insects. researchgate.net These compounds can act as semiochemicals, which are signaling chemicals that carry information between organisms. nih.gov The sweet and floral scent of this compound suggests a likely role in attracting pollinators. Many plants emit specific blends of volatile compounds to attract specific pollinators, ensuring successful reproduction. researchgate.net

Conversely, some aromatic esters have been shown to possess insecticidal or repellent properties. researchgate.netnih.gov Benzyl esters, which are structurally related to this compound, have demonstrated toxicity against various insect pests. nih.gov This suggests that this compound could also function as a defense compound, deterring herbivores from feeding on the plant. The specific effect of this compound—whether as an attractant or a repellent—would likely depend on the insect species and the concentration of the compound.

Table 2: Potential Roles of this compound in Plant-Insect Interactions

Interaction TypePotential Role of this compound
MutualismAttractant for pollinators (e.g., bees, butterflies)
AntagonismRepellent or toxicant to herbivores

Microbial Communication and Signaling

In the microbial world, chemical signaling, often referred to as quorum sensing, allows bacteria to coordinate their behavior in a density-dependent manner. mdpi.comresearchgate.net While research has largely focused on specific autoinducers like acyl-homoserine lactones (AHLs), there is growing interest in the role of other small molecules, including esters, in microbial communication. mdpi.comoup.com

Some studies have investigated the ability of certain aromatic compounds to interfere with quorum sensing, a process known as quorum quenching. researchgate.net Aryl β-keto esters have been shown to act as antagonists of bacterial quorum sensing. mdpi.com Although this compound is not a β-keto ester, its aromatic ester structure suggests a potential, though unconfirmed, role in modulating microbial signaling pathways. This could involve either mimicking or inhibiting the binding of native signaling molecules to their receptors, thereby influencing microbial processes such as biofilm formation and virulence factor production. Further research is needed to elucidate any specific role of this compound in microbial communication.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are indispensable for separating anisyl propionate (B1217596) from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of chemical constituents and the assessment of purity for anisyl propionate. The NIST WebBook provides gas chromatography data for this compound, including information on its normal alkane retention index when analyzed on a polar column with a custom temperature program. nist.govnist.gov GC-MS has been successfully employed to identify this compound as a constituent in various natural extracts. hmdb.ca

Method development for GC-MS analysis typically involves optimizing several chromatographic parameters to achieve acceptable peak shape and recovery. Key parameters include the flow rate (e.g., 1.0–1.5 mL/min), starting column temperature (e.g., 80–150 °C), and injector temperature (often set approximately 10 °C above the column temperature). rasayanjournal.co.in Various capillary GC columns, such as HP-5 and DB-1, with differing film thicknesses, are evaluated to ensure optimal separation. rasayanjournal.co.in For instance, an injection temperature of 250 °C with a split ratio of 50:1 has been reported in the analysis of similar aroma esters. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the quantification of this compound, particularly in monitoring conversion rates during its synthesis. In enzymatic synthesis processes, samples are often reconstituted with a mobile phase and filtered prior to HPLC analysis to determine the conversion of reactants into this compound. ubbcluj.ro

Typical HPLC conditions for the analysis of propionate esters may involve the use of a Symmetry C18 HPLC column (e.g., 4.6 mm × 150 mm, 5 µm particle size). The mobile phase can consist of a mixture of 0.05% phosphoric acid and methanol (B129727) (e.g., in a 90:10 v/v ratio). A flow rate of 1.0 mL/min is commonly applied, and the compound's presence can be monitored using a UV detector at wavelengths such as 210 nm or 240 nm. ijpsonline.comnih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

This compound, chemically defined as 4-methoxybenzyl propanoate, does not possess a chiral center in its molecular structure. Consequently, it does not exist as enantiomers, and therefore, chiral chromatography is not directly applicable for assessing its enantiomeric purity. ubbcluj.ronist.govntu.edu.sgrasayanjournal.co.in

However, for compounds that do exhibit chirality, chiral chromatography is a specialized technique used to separate and quantify individual enantiomers. This method employs chiral stationary phases (CSPs) that are designed to interact differently with each enantiomer, leading to their differential retention and separation. The choice of CSP, mobile phase composition, and temperature are critical parameters in achieving effective enantioseparation. This technique is vital in various fields, including pharmaceuticals and flavor chemistry, where the biological activity or sensory properties of enantiomers can differ significantly.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the structure of synthesized this compound and assessing its purity. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals that correspond to specific atomic environments within the molecule.

For this compound, typical ¹H-NMR (400 MHz, CDCl₃) chemical shifts are observed as follows: ubbcluj.ro

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.17t3H-CH₂CH₃
2.38q2H-CH₂CH₃
3.83s3H-OCH₃
5.07s2HAr-CH₂-O-
6.91d2HAromatic H
7.32d2HAromatic H

t = triplet, q = quartet, s = singlet, d = doublet

The ¹³C-NMR (100 MHz, CDCl₃) spectrum of this compound exhibits the following characteristic chemical shifts: ubbcluj.ro

Chemical Shift (δ, ppm)Assignment
9.1-CH₂CH₃
27.6-CH₂CH₃
55.3-OCH₃
66.0Ar-CH₂-O-
113.9Aromatic Carbon
128.2Aromatic Carbon
130.1Aromatic Carbon
159.6Aromatic Carbon
174.4C=O (ester carbonyl)

Beyond one-dimensional NMR, two-dimensional (2D-NMR) techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed for more complex structural elucidation. These techniques provide information on proton-proton and proton-carbon correlations, allowing for unambiguous assignment of signals and confirmation of connectivity within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. Esters typically exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, usually found in the range of 1755-1735 cm⁻¹ for saturated esters. spectroscopyonline.com Additionally, two intense peaks corresponding to the C-O stretching vibrations are characteristic of esters, typically appearing around 1200 cm⁻¹ and 1100 cm⁻¹. spectroscopyonline.com The NIST WebBook provides detailed IR spectrum data for this compound. nist.gov Other characteristic bands would include those for aromatic C-H stretches (around 3000-3100 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and C-O-C ether stretches (around 1250 cm⁻¹ and 1040 cm⁻¹). uni-konstanz.de These characteristic absorption patterns serve as a fingerprint for identification and a means to assess the purity of the compound.

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations that are often weak or absent in IR spectra, particularly symmetric vibrations and those involving non-polar bonds. While specific Raman spectral data for this compound may not be as widely tabulated as IR data, the technique is generally applicable for obtaining molecular information and analyzing functional groups. aps.orgmdpi.com Raman spectra can reveal distinct peaks related to the aromatic ring vibrations, C-C stretches, and C=O stretching, offering additional insights into the compound's structure and confirming its identity. mdpi.com

Structure Activity Relationships Sar and Biological Interactions Non Human

Chemoinformatic and QSAR Modeling of Anisyl Propionate (B1217596) Analogs

Chemoinformatic and QSAR modeling play a significant role in predicting the biological activity of compounds like anisyl propionate and its analogs. QSAR analysis involves several key steps, including the selection of a pertinent molecular dataset, 3D structure generation and optimization, molecular descriptor calculation, QSAR model generation, and thorough validation mdpi.com. This approach has been successfully applied to predict the activity of semiochemicals on insect odorant receptors (ORs) nih.gov. For instance, SAR models have been developed for fragrance ingredients, including aryl alkyl alcohol simple acid esters, a class to which propionate esters belong researchgate.net.

Descriptor Calculation and Feature Selection

Molecular descriptor calculation is a fundamental step in QSAR studies, aiming to quantify various structural and physicochemical properties of a compound mdpi.comresearchgate.net. These descriptors can range from 0D (e.g., molecular weight) to 3D (e.g., molecular surface area), and include charge descriptors and other molecular properties, providing a comprehensive representation of the chemical space mdpi.com. The selection of appropriate descriptors is critical for building predictive QSAR models researchgate.netnih.gov.

Feature selection, the process of identifying the most relevant descriptors, is essential for developing accurate and interpretable predictive models escholarship.org. Techniques such as subjective feature selection (SFS) and genetic function approximation (GFA) are employed to identify statistically robust descriptors that contribute most significantly to the observed biological activity mdpi.comresearchgate.net. While specific descriptor calculations for this compound were not detailed in the available literature, the general principles involve quantifying aspects like molecular size, shape, electronic properties, and lipophilicity, which are known to influence odor perception and receptor binding.

Predictive Modeling for Biological Activity (e.g., olfactory response, insect attractancy)

Predictive modeling, often utilizing QSAR and machine learning (ML), is employed to forecast the biological activity of compounds, including their olfactory responses and insect attractancy nih.govnih.gov. These models establish quantitative relationships between molecular structures and their biological effects, enabling the prediction of activity for novel or untested compounds mdpi.com.

In the context of insect olfaction, QSAR models have been successfully applied to predict ligands for odorant receptors (ORs) in various insect species, such as Drosophila melanogaster and mosquitoes (Aedes aegypti and Anopheles gambiae) nih.gov. A notable application involves the noctuid moth Spodoptera littoralis, where machine learning was used to predict novel natural ligands for its odorant receptors, SlitOR24 and SlitOR25. Electrophysiological validation demonstrated high sensitivity, with 93% and 67% of predicted agonists triggering a response in Drosophila olfactory neurons expressing SlitOR24 and SlitOR25, respectively nih.gov. This "reverse chemical ecology" approach holds promise for the rational design of new eco-friendly semiochemicals for insect pest management nih.gov.

Mechanistic Studies of Biological Receptor Interactions (Non-Human)

Mechanistic studies aim to elucidate the molecular basis of how chemical compounds interact with biological receptors, particularly in non-human systems like insect olfactory pathways. Understanding these interactions is crucial for developing targeted interventions, such as insect attractants or repellents nih.gov.

In Vitro Receptor Binding Assays (e.g., insect olfactory receptors)

Insects possess highly sensitive olfactory systems, where chemical cues are detected by odorant receptor (OR) proteins located in the membrane of olfactory sensory neurons (OSNs) ijbs.comfrontiersin.org. Unlike mammalian ORs, insect ORs function as odorant-gated ion channels, directly responsible for signal transduction ijbs.com. These receptors typically assemble as heteromeric complexes comprising a ligand-specific "tuning" receptor subunit and a conserved co-receptor (Orco) subunit ijbs.comfrontiersin.org. Odorant binding proteins (OBPs) play a role in facilitating the transport of odorant compounds across the sensillum lymph to their respective odorant receptors researchgate.net.

While specific in vitro receptor binding assays for this compound with insect olfactory receptors were not found in the provided search results, such assays are generally conducted using techniques like fluorescence-based competitive binding to assess the ligand-binding properties of OBPs and ORs researchgate.net. For example, the human odorant receptor OR51E2 has been shown to bind propionate (a carboxylic acid) within a small, occluded cavity through specific ionic and hydrogen bonds, as well as non-specific hydrophobic contacts nih.govwikipedia.org. This highlights the importance of precise molecular interactions in determining receptor specificity.

Ligand-Protein Docking Simulations

Ligand-protein docking simulations are computational techniques used to predict the preferred binding orientation of a ligand (like this compound) to a target protein (such as an insect olfactory receptor) and to estimate the binding affinity bonvinlab.orgjscimedcentral.com. This method is widely applied in computer-aided drug design (CADD) and virtual screening to identify potential drug candidates or, in the context of chemical ecology, to understand chemosensory interactions bonvinlab.org.

Docking calculations involve two main tasks: searching for putative binding poses of the ligand onto the protein target(s) and ranking these poses based on a scoring function that approximates the binding free energy bonvinlab.orgjscimedcentral.com. Software like AutoDock Vina is commonly used for these simulations, generating various rotamers of the ligand to explore conformational space frontiersin.org. In insect olfaction research, docking simulations have been employed to enhance the understanding of molecular mechanisms underlying olfactory signal transduction. These simulations can pinpoint receptor residues that may interact with known ligands, thereby generating hypotheses for experimental validation through targeted mutagenesis ijbs.com. While direct docking studies involving this compound were not found, the methodology is broadly applicable to understanding how odorants interact with insect olfactory receptors.

Enzymatic Transformations and Biotransformation Studies

Enzymatic transformations and biotransformation studies investigate how chemical compounds are modified by enzymes within biological systems. While the metabolism of this compound itself is not extensively detailed in the provided sources, information on related compounds and enzymatic synthesis pathways offers insights.

The ether linkage in substituted anisoles, which include this compound, is generally considered relatively stable in biological systems chemicalbook.comchemicalbook.inguidechem.comdtic.mil. However, related compounds like anisyl alcohol can undergo biotransformation. For instance, in the fungicidin-producing soil organism Actinomyces aureus, anisyl alcohol is metabolized to anisic acid, which is then further degraded through demethylation and hydroxylation to protocatechuic acid, and subsequently to succinic acid chemicalbook.comchemicalbook.in. This illustrates a potential pathway for the enzymatic breakdown of anisole-containing compounds.

Furthermore, the enzymatic synthesis of this compound has been achieved through direct esterification of anisyl alcohol with propionic acid. This process is mediated by lipases, such as lipase (B570770) B from Candida antarctica (commercially available as Novozym 435), in the presence of molecular sieves to remove water and shift the equilibrium towards ester formation ubbcluj.roubbcluj.roresearchgate.net. Optimization studies for this enzymatic synthesis have identified key parameters, as summarized in the table below ubbcluj.ro:

Table 1: Optimized Conditions for Enzymatic Synthesis of this compound ubbcluj.ro

ParameterOptimal Condition / Result
Enzyme Novozym 435 (Lipase B from Candida antarctica)
Solvent 2-Methyltetrahydrofuran (B130290) (2-MeTHF)
Temperature 60 °C
Reaction Time 6 hours
Substrate Concentration Unaltered performance up to 100 mM; further reactions at 1000 mM

The influence of molecular sieve load on the conversion rate in the enzymatic synthesis of this compound is also noteworthy ubbcluj.ro:

Table 2: Influence of Molecular Sieves Load on this compound Conversion ubbcluj.ro

Molecular Sieves Load (mg/mL)Conversion Rate (%)
5068.4
10095.1
125Did not considerably improve
150Did not considerably improve

These studies demonstrate the enzymatic pathways involved in the formation of this compound and the biotransformation of its precursors, highlighting the role of biocatalysis in producing such aroma compounds ubbcluj.roejmanager.com.

Esterase-Mediated Hydrolysis Mechanisms

This compound, being an ester, is susceptible to hydrolysis catalyzed by esterases, a class of hydrolase enzymes (EC 3.1.1.x) that cleave ester bonds [Search 1, result 27]. This enzymatic process results in the breakdown of this compound into its constituent alcohol and carboxylic acid: anisyl alcohol and propionic acid [Search 2, result 1].

The general mechanism of esterase-mediated hydrolysis typically involves a catalytic triad (B1167595) (often comprising serine, histidine, and aspartate residues) within the enzyme's active site. The reaction proceeds in a two-step process:

Acylation : The catalytic serine residue's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol component (anisyl alcohol) and forming an acyl-enzyme intermediate where the propionyl group is covalently attached to the enzyme's serine residue. [Search 1, result 3, 9]

Deacylation : A water molecule then attacks the acyl-enzyme intermediate, leading to a second tetrahedral intermediate. The enzyme is regenerated, and the carboxylic acid (propionic acid) is released. [Search 1, result 3]

While direct detailed kinetic studies on the hydrolysis of this compound by specific non-human esterases are not extensively documented, the principle of esterase activity is well-established for similar propionate esters. For instance, lipases, which are a type of esterase, are known to catalyze both the synthesis and hydrolysis of esters. Novozym 435, a lipase B from Candida antarctica, has been successfully employed for the enzymatic synthesis of this compound from anisyl alcohol and propionic acid, indicating its catalytic ability to interact with this specific ester linkage [Search 2, result 18]. This suggests that the reverse reaction, hydrolysis, can also be mediated by such enzymes in biological systems.

The ubiquitous nature of esterases in various organisms implies that this compound would likely undergo enzymatic hydrolysis in diverse non-human biological environments, such as those found in microorganisms, plants, and animals. The rate and extent of hydrolysis would depend on the specific esterase present, its substrate specificity, and environmental conditions such as pH and temperature.

Microbial Biotransformation Pathways and Products

The biotransformation of this compound by microorganisms primarily involves the hydrolysis of its ester bond, leading to the formation of anisyl alcohol and propionic acid. These two products can then enter various microbial metabolic pathways.

Hydrolysis as the Initial Step : As discussed in Section 5.3.1, microbial esterases are key enzymes in the initial breakdown of this compound. Many microorganisms, including bacteria and fungi, produce esterases that can cleave ester bonds, transforming complex organic compounds into simpler molecules [Search 2, result 11, 27]. The resulting products are anisyl alcohol and propionic acid.

Fate of Anisyl Alcohol : Anisyl alcohol (4-methoxybenzyl alcohol) is an aromatic alcohol. Microorganisms possess diverse pathways for the degradation of aromatic compounds. For example, some fungi are known to produce and biotransform chlorinated anisyl metabolites, such as 3,5-dichloro-p-anisyl alcohol, through demethylation and further oxidation [Search 1, result 7, 8, 10, 21]. While these studies focus on chlorinated derivatives, they illustrate the capacity of microorganisms, particularly fungi, to metabolize anisyl-like structures. Anisyl alcohol itself can be a substrate for enzymes like aryl-alcohol oxidase, which is involved in lignin (B12514952) degradation in some fungi [Search 1, result 18; Search 2, result 12].

Fate of Propionic Acid : Propionic acid (propanoate) is a short-chain fatty acid. Its metabolism in various microorganisms is well-documented. Bacteria, for instance, can produce or degrade propionate through several pathways, including the succinate, acrylate, and propanediol (B1597323) pathways [Search 2, result 3, 4, 5, 16, 22]. In many microbial systems, propionate can be converted to propionyl-CoA, which then enters pathways leading to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle [Search 1, result 20, 21; Search 2, result 5]. This allows for the complete mineralization of the propionate moiety.

Environmental Fate, Degradation, and Ecological Considerations

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of compounds through non-biological processes, such as photolysis, hydrolysis, and reactions with environmental radicals.

Environmental radicals, such as hydroxyl radicals (•OH), play a significant role in the atmospheric and aquatic degradation of organic compounds. These highly reactive species can initiate free radical chain reactions, leading to the oxidation and fragmentation of chemical structures. europa.eugoogle.comscience.gov While the specific reaction kinetics of Anisyl propionate (B1217596) with common environmental radicals like hydroxyl radicals are not detailed in the available literature, aromatic compounds and those with ester linkages can be susceptible to such oxidative processes. Studies have investigated the kinetics of reactions with OH radicals for other aromatic carbonyl compounds. epa.gov

Biodegradation by Microbial Communities

Biodegradation involves the breakdown of chemical compounds by microorganisms, including bacteria and fungi, through metabolic processes.

Various microbial communities are involved in the biodegradation of propionate. In anaerobic digestion, propionate-oxidizing bacteria convert propionate to acetate (B1210297) and hydrogen, which are then utilized by methanogenic archaea to produce methane. researchgate.netmdpi.compsu.edu Key players in propionate oxidation include members of the Syntrophobacteraceae family, such as JABUEY01 sp013314815, which have been identified for their metabolic potential in syntrophic propionate degradation via the methylmalonyl-CoA pathway. frontiersin.org Other genera like Smithella species are also known as syntrophic-oxidizing bacteria responsible for propionate degradation to acetate. researchgate.net

Enzymes play a crucial role in these biodegradation pathways. For instance, in the degradation of certain herbicides containing propionate moieties, enzymes like FE hydrolase (Feh) from Rhodococcus have been shown to cleave ester bonds. nih.gov The ability of microorganisms to metabolize a wide variety of organic compounds, often through specific degrading enzymes, highlights the potential for bioremediation. nih.govnih.govresearchgate.netmdpi.comresearchgate.netfrontiersin.org

Environmental Transport and Distribution Modeling

Environmental transport and distribution modeling are used to predict how chemicals move and partition among different environmental compartments (e.g., water, soil, air, sediment). These models, such as multimedia fugacity models, rely on the concept of fugacity to characterize the distribution and transport of chemicals, simulating their movement and partitioning. mdpi.com Other models, like Lagrangian chemical-fate and transport models, can account for degradation, volatilization, and partitioning between phases in aquatic environments. copernicus.org While general frameworks for contaminant fate and transport modeling exist and are applied to various chemicals, specific modeling data for Anisyl propionate's environmental transport and distribution are not widely reported in the search results. Such models are crucial for developing robust conceptual site models and forecasting the impact of substances. anteagroup.com

Soil Adsorption and Leaching Potential

Soil adsorption refers to the binding of a chemical to soil particles, while leaching potential describes the likelihood of a chemical moving downwards through the soil profile into groundwater. These processes are significantly influenced by the chemical properties of the compound and the characteristics of the soil, such as organic matter content msu.edu.

For this compound, direct experimental data such as soil-water partition coefficients (Koc or Kd values) were not identified in the reviewed scientific literature. However, a predicted XlogP value of 2.7 is available uni.lu. The XlogP is a calculated octanol-water partition coefficient, which serves as an indicator of a compound's lipophilicity and its potential to partition into organic phases, including soil organic matter. A higher XlogP value generally suggests a greater tendency for adsorption to organic matter in soil, thereby reducing its leaching potential msu.edu.

The general principles of soil mobility indicate that pesticides and other chemicals tend to adsorb to soil organic matter. Soils with higher organic matter content generally exhibit a greater capacity to retain chemicals, thus minimizing the risk of leaching into groundwater. The Partition Coefficient (PC) value, which measures the ratio of a substance adsorbed to soil particles versus dissolved in soil water, is a key metric; a higher PC value signifies stronger attachment to soil. msu.edu

Furthermore, this compound is known to undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into anisyl alcohol and propionic acid smolecule.com. This hydrolysis reaction could represent a significant degradation pathway in moist soil environments, influencing its persistence and mobility.

Volatilization and Atmospheric Dispersion

Volatilization is the process by which a chemical converts from a liquid or solid phase into a gaseous phase and enters the atmosphere. Atmospheric dispersion then describes how these airborne chemicals spread and dilute in the air.

This compound's primary use as a fragrance component in various products, including perfumes and flavorings, inherently suggests that it possesses a degree of volatility that allows it to impart a perceptible aroma ontosight.aismolecule.com. Fragrance materials, in general, are characterized by a vapor pressure that is less than atmospheric pressure at ambient temperature, enabling their diffusion into the air google.com.

However, specific quantitative data, such as vapor pressure or Henry's Law constant, which are critical parameters for accurately predicting volatilization rates and atmospheric dispersion patterns, were not found for this compound in the available sources. Without these specific physical-chemical properties, detailed modeling or prediction of its atmospheric fate is limited. While the compound's use as a fragrance implies its presence in the vapor phase, the extent and rate of its atmospheric dispersion and subsequent degradation pathways in the atmosphere remain largely uncharacterized in the provided information.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the electronic structure and predicting the reactivity of molecules by solving the electronic Schrödinger equation nih.gov. These calculations can reveal detailed information about bond orders, partial charges, and energy landscapes, which are critical for understanding chemical behavior researchgate.net.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized quantum chemical method for studying the electronic structure and properties of molecules, including their reactivity researchgate.netnih.gov. DFT calculations can predict various reactivity descriptors based on molecular orbital energies, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.net. For compounds structurally related to anisyl propionate (B1217596), such as those with anisyl rings or ester functionalities, DFT studies have been employed to analyze excitation pathways and electronic properties researchgate.netmdpi.com. For instance, time-dependent DFT (TD-DFT) calculations have shown distinct excitation pathways and ultrafast internal conversion processes in chromophores containing methoxy-substituted aromatic rings, which share structural similarities with the anisyl moiety of anisyl propionate mdpi.com. DFT can also be used to predict the lowest energy conformations and preferred stabilization modes of molecules uoguelph.ca.

Conformation Analysis and Conformational Landscapes

Conformational analysis, often performed using quantum mechanical calculations, is essential for understanding the three-dimensional arrangement of atoms in a molecule and how these arrangements influence its properties and reactivity nih.govmdpi.com. For flexible molecules like this compound, which contains rotatable bonds, different conformers can exist, each with a specific energy and spatial orientation. Quantum chemical calculations can map out the conformational landscape by identifying stable conformers and the energy barriers between them. This involves calculating the energies of various possible molecular geometries to determine the most stable and accessible conformations nih.gov. Such studies are crucial for understanding how a molecule might interact with its environment or other molecules, as the active conformation often dictates its biological or physical function.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and intermolecular interactions nih.govfrontiersin.orgembl-hamburg.de. These simulations are particularly valuable for studying complex systems, including those involving solvents or biological macromolecules frontiersin.orgembl-hamburg.de.

Solvent Effects on this compound Behavior

The behavior of this compound in different solvents is influenced by various intermolecular forces, such as hydrogen bonding and van der Waals interactions. MD simulations can explicitly model solvent molecules and their interactions with the solute, providing a detailed picture of solvent effects. Studies on similar ester compounds, such as ethyl propionate, have utilized quantum chemical calculations and spectroscopy to characterize interaction complexes with solvents, highlighting the role of specific interactions in determining solution behavior rsc.org. MD simulations can reveal how solvent polarity, hydrogen-bonding capacity, and other properties affect the conformation, diffusion, and aggregation of this compound molecules in solution d-nb.info.

Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Given its use as a fragrance and flavor compound, understanding the interactions of this compound with biological macromolecules, such as enzymes and receptors, is of significant interest. Molecular dynamics simulations, often coupled with molecular docking, can predict the binding modes, affinity, and dynamic behavior of small molecules with proteins researchgate.netnih.gov. These simulations can elucidate the nature of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) that govern the binding of this compound to active sites of enzymes or olfactory/taste receptors frontiersin.orgnumberanalytics.comnih.gov. While specific MD studies on this compound with biological macromolecules were not found, the methodology has been successfully applied to other propionate derivatives and related compounds to understand their encapsulation and interaction with serum proteins nih.govaps.org. Such investigations could provide valuable insights into the mechanisms underlying its sensory properties and potential metabolic pathways.

Spectroscopic Property Prediction and Validation

Computational methods are increasingly used to predict spectroscopic properties, which can then be validated against experimental data. For this compound, experimental spectroscopic data such as Infrared (IR) and Mass Spectrometry (MS) are available nist.gov. Quantum chemical calculations can predict vibrational frequencies (for IR spectra) and fragmentation patterns (for MS), aiding in the interpretation and assignment of experimental spectra. Furthermore, quantitative structure-property relationships (QSPR) models have been developed to predict chromatographic retention indices for fragrance compounds, including this compound, on various stationary phases researchgate.netunlp.edu.ar. These models correlate molecular descriptors derived from computational chemistry with experimental retention data, enabling the prediction of properties for new or uncharacterized compounds researchgate.netunlp.edu.ar. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is also a powerful tool for structural elucidation and conformational analysis, and computational methods can predict NMR chemical shifts, further assisting in structural confirmation mdpi.comubbcluj.ro.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. Computational prediction of NMR chemical shifts has emerged as a powerful tool to assist in this process, particularly for complex molecules or when experimental data is ambiguous nih.gov. These predictions can significantly reduce the time and effort required for structural assignment by providing theoretical values that can be compared directly with experimental spectra.

Several computational approaches are employed for predicting NMR chemical shifts. Ab initio methods, such as Density Functional Theory (DFT), are widely used due to their balance of accuracy and computational cost nih.gov. DFT calculations can predict chemical shielding tensors, which are then converted to chemical shifts relative to a standard reference compound arxiv.org. The accuracy of these predictions depends on the chosen functional, basis set, and solvent model, if applicable. More advanced methods, like coupled cluster theory, offer higher accuracy but are computationally more expensive, limiting their application to smaller systems arxiv.org.

In recent years, data-driven methods, including machine learning algorithms, have gained prominence for their ability to rapidly predict chemical shifts by leveraging large databases of known NMR parameters nih.govrsc.org. These methods learn correlations between molecular structure and chemical shifts, offering a faster alternative to ab initio calculations, especially for large datasets or for molecules similar to those in the training set nih.govarxiv.org.

For this compound, computational prediction of its ¹H and ¹³C NMR chemical shifts would involve optimizing its molecular geometry using quantum mechanical methods. Subsequently, NMR parameters could be calculated at various levels of theory to provide theoretical chemical shifts for each nucleus. Such predictions would be invaluable for confirming the positions of the methoxy (B1213986), aromatic, and propionate groups, and for differentiating between possible isomers or conformers. While specific computational NMR data for this compound was not found in the reviewed literature, the general principles and methodologies described are directly applicable to its characterization.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides unique fingerprints of molecules based on their characteristic vibrational modes. Computational vibrational frequency analysis complements experimental IR and Raman spectra by predicting the frequencies and intensities of these modes, thereby assisting in the assignment of bands to specific functional groups and molecular motions nist.govlibretexts.org.

Computational methods, predominantly DFT, are used to calculate the harmonic vibrational frequencies of a molecule by analyzing its optimized geometry and Hessian matrix nist.govmdpi.com. These calculations yield a set of normal modes, each with a corresponding frequency and intensity (IR absorption intensity and Raman scattering activity). The predicted frequencies are often scaled to account for anharmonicity and approximations in the computational model, allowing for better agreement with experimental data nist.gov.

Infrared (IR) Spectroscopy: An IR-active vibration results in a change in the molecular dipole moment during the vibration libretexts.orgillinois.edu. Computational analysis predicts the wavenumbers at which these changes occur and their relative intensities.

Raman Spectroscopy: A Raman-active vibration results in a change in the molecular polarizability during the vibration libretexts.orgillinois.edu. Computational analysis predicts the wavenumbers and relative intensities of these polarizability changes.

For this compound, a computational vibrational frequency analysis would involve geometry optimization followed by frequency calculations. This would provide a theoretical IR and Raman spectrum, allowing for the identification of characteristic vibrations associated with the aromatic ring (e.g., C-H stretches, ring breathing modes), the methoxy group (e.g., C-O stretches), and the propionate ester group (e.g., C=O stretch, C-O stretches, C-H stretches of alkyl chains) mdpi.com. Comparing these predicted spectra with experimental IR and Raman data would enable precise assignment of observed bands, offering deeper insights into the compound's molecular structure and dynamics. Although specific computational IR/Raman data for this compound were not identified in the current search, the application of these computational techniques is standard practice for the comprehensive characterization of such organic esters.

Future Directions and Emerging Research Avenues

Integration of Omics Technologies in Biosynthetic Studies

The biosynthesis of complex organic molecules, including esters like anisyl propionate (B1217596), is a rich area for investigation. While anisyl propionate is typically produced synthetically, future research could explore its potential natural biosynthetic pathways or engineer microbial systems for its sustainable production. Esters are commonly synthesized in biological systems through the action of alcohol acyltransferases (AATs), which catalyze the condensation of acyl-CoAs and alcohols. researchgate.net

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate and manipulate these biosynthetic pathways. nih.gov

Genomics: High-throughput genomic sequencing could identify novel genes encoding enzymes, such as AATs, that are capable of synthesizing this compound or its precursors in potential producing organisms. This involves searching for biosynthetic gene clusters (BGCs) that might be responsible for the production of aromatic esters.

Transcriptomics: Analyzing gene expression patterns (transcriptomics) under various conditions can reveal which genes are actively involved in the production of this compound or related compounds. This can help identify regulatory elements and optimize expression levels for biotechnological applications.

Proteomics: Proteomic studies would focus on the identification and characterization of the enzymes themselves, including their structure, catalytic mechanisms, and substrate specificity. Understanding the bottlenecks and efficiencies of these enzymes is crucial for metabolic engineering efforts.

Metabolomics: Metabolomic profiling can provide a comprehensive snapshot of all metabolites present within a biological system, allowing for the identification of intermediates and side products in the biosynthetic pathway of this compound. This helps in mapping the complete pathway and identifying areas for pathway optimization.

By integrating these omics approaches, researchers can gain a holistic understanding of the biochemical processes involved, paving the way for the development of sustainable, bio-based methods for this compound synthesis, potentially from renewable carbon sources. researchgate.net

Advanced Materials Science Applications (e.g., controlled release systems for semiochemicals)

This compound's characteristic volatile aroma makes it highly desirable in applications where a sustained release of its scent is beneficial. Advanced materials science offers significant opportunities for developing controlled release systems that can prolong the presence and optimize the delivery of such volatile compounds.

Research in controlled release of semiochemicals, which are signaling substances like pheromones, provides a relevant framework. pib.gov.insemanticscholar.org These systems aim to overcome the challenge of unstable release rates often associated with volatile compounds. pib.gov.in

Encapsulation Technologies: Microencapsulation or nanoencapsulation techniques can protect this compound from degradation and provide a barrier for its controlled diffusion. This can involve embedding the compound within polymer matrices, liposomes, or other carrier materials.

Matrix Systems: Utilizing porous materials, such as mesoporous silica (B1680970) matrices, has shown promise in achieving stable and uniform release of volatile compounds. pib.gov.in These materials offer a high holding capacity and can release the stored substance in a manner less dependent on external conditions like temperature. Polymer carriers are also widely used in agriculture for controlled release of semiochemicals and could be adapted for fragrance applications. semanticscholar.org

Smart Release Systems: Future advancements could involve the development of "smart" materials that release this compound in response to specific environmental triggers, such as temperature, humidity, or light, allowing for highly tailored and efficient scent delivery in various products like air fresheners, textiles, or even smart packaging.

These advancements in materials science could significantly extend the functional lifespan of this compound in consumer products, reduce the amount of material needed, and enhance user experience by providing a consistent and prolonged aromatic profile.

Interdisciplinary Research Collaborations and Global Perspectives

Advancing the understanding and application of compounds like this compound necessitates a highly interdisciplinary approach. The complexities of elucidating biosynthetic pathways and designing sophisticated controlled release systems require expertise spanning multiple scientific and engineering fields.

Interdisciplinary Collaborations: Future research will thrive on collaborations between:

Synthetic Chemists and Biochemists: To design and optimize synthetic routes or to understand and engineer enzymatic pathways for biosynthesis.

Molecular Biologists and Genetic Engineers: For identifying and manipulating genes involved in microbial production.

Materials Scientists and Polymer Engineers: To develop novel encapsulation and controlled release technologies.

Sensory Scientists and Product Developers: To evaluate the performance of this compound in new formulations and applications.

Environmental Scientists: To assess the sustainability and environmental impact of production methods and product lifecycle.

Global Perspectives: The demand for fragrance and flavor compounds is global, driving research into both natural and synthetic sources. A global perspective in research ensures that sustainable and efficient production methods are developed to meet worldwide market needs. mdpi.com Furthermore, the application of controlled release technologies for volatile compounds, initially explored for pest control in agriculture globally, can be adapted and expanded to diverse consumer product markets worldwide, ensuring broader impact and accessibility of innovative solutions. pib.gov.in International collaborations can facilitate the sharing of knowledge, resources, and diverse scientific viewpoints, accelerating discoveries and their translation into practical applications for this compound.

Q & A

Q. What are the standard spectroscopic methods for characterizing Anisyl propionate, and how should researchers interpret key spectral data?

this compound (C₁₁H₁₄O₃) is typically characterized using infrared spectroscopy (IR) , mass spectrometry (MS) , and nuclear magnetic resonance (NMR) . IR spectra identify functional groups like the ester carbonyl (C=O) stretch near 1740 cm⁻¹ and methoxy (OCH₃) bands around 1250 cm⁻¹. MS fragmentation patterns (e.g., m/z 194 molecular ion) and NMR data (¹H and ¹³C) resolve structural details, such as the aromatic protons (δ 6.8–7.3 ppm) and methylene groups. Researchers should cross-reference spectral libraries (e.g., SDBS, NIST, Wiley) .

Q. How can researchers ensure the purity of this compound in synthesis, and what analytical techniques are recommended for quality control?

Purity (≥95% by GC) is ensured via gas chromatography (GC) with flame ionization detection. Acid value (≤1.0 mg KOH/g) and refractive index (1.503–1.513) are critical parameters. For novel syntheses, include elemental analysis and compare physical properties (e.g., specific gravity: 1.080–1.090) to literature standards. Always report batch-specific data and use certified reference materials .

Advanced Research Questions

Q. What are the methodological challenges in optimizing this compound synthesis via reactive distillation, and how can process parameters be standardized?

Reactive distillation requires balancing catalyst efficiency (e.g., acid resins vs. homogeneous catalysts) with temperature gradients. Key parameters include reflux ratio , residence time , and feed molar ratios (anisyl alcohol to propionic acid). Pilot-scale studies recommend decanter separators for azeotrope removal and dynamic modeling to predict column behavior. Validate scalability using pilot plant data and computational tools like Aspen Plus® .

Q. How should researchers resolve discrepancies in reported solubility or stability data for this compound across studies?

Contradictions often arise from non-standardized solvent grades or temperature conditions . Reproduce experiments using USP-grade ethanol (miscible at 25°C) and control humidity. For stability studies, employ accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. Cross-validate findings using multiple labs and open-access spectral databases to minimize methodological bias .

Q. What experimental design principles apply to metabolic studies of this compound in food additive research?

Use in vitro models (e.g., hepatic microsomes) to assess metabolic pathways and potential propionate release. For in vivo studies, adhere to NIH preclinical guidelines, including dose-response protocols and ethical oversight. Address insulin resistance hypotheses by measuring serum propionate levels via LC-MS/MS and correlating with glucose uptake assays. Always include negative controls and blinded data analysis .

Methodological Resources

  • Spectral Libraries : SDBS, NIST, Wiley Registry .
  • Synthesis Optimization : Reactive distillation modeling (Aspen Plus®) and pilot plant validation .
  • Regulatory Compliance : JECFA and FCC standards for food additive studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.